2,3-dimethyl-11H-indeno[1,2-b]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
2,3-dimethyl-11H-indeno[1,2-b]quinoline |
InChI |
InChI=1S/C18H15N/c1-11-7-14-10-15-9-13-5-3-4-6-17(13)19-18(15)16(14)8-12(11)2/h3-9H,10H2,1-2H3 |
InChI Key |
JNXGQZGOFUXFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=NC4=CC=CC=C4C=C3C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Approaches to Indeno 1,2 B Quinoline Derivatives
Classical and Contemporary Synthetic Routes to the Indeno[1,2-b]quinoline Core
The construction of the tetracyclic indeno[1,2-b]quinoline core is achieved through several effective synthetic strategies. These methods range from multicomponent reactions that efficiently build molecular complexity in a single step to more sophisticated catalyzed cyclization and cycloaddition reactions.
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a one-pot procedure. This approach has proven particularly fruitful for the synthesis of indeno[1,2-b]quinolinone derivatives.
A prominent and straightforward method for synthesizing the indeno[1,2-b]quinoline skeleton involves a one-pot, three-component condensation reaction. rac.ac.in This reaction typically utilizes an aromatic aldehyde, 1,3-indandione (B147059), and an amine source, such as 1-naphthylamine (B1663977) or various enaminones. rac.ac.in The process involves a cascade of reactions, including Michael addition, cyclization, and condensation, to rapidly assemble the final heterocyclic product. The versatility of this method allows for the synthesis of a diverse library of indeno[1,2-b]quinoline derivatives by simply varying the starting components.
To improve reaction rates, yields, and conditions, various catalysts have been employed for the multicomponent synthesis of indeno[1,2-b]quinolinones. These catalysts are often more environmentally benign and allow for milder reaction conditions.
Zirconium Dioxide (ZrO2) Nanoparticles : Commercially available ZrO2 nanoparticles have been demonstrated as a highly efficient and reusable catalyst for the one-pot, four-component synthesis of indeno[1,2-b]quinoline derivatives under solvent-free conditions. researchgate.netresearchgate.net This method provides a novel and practical protocol for generating these complex structures. researchgate.net
Ammonium (B1175870) Metavanadate (NH4VO3) : This compound serves as an effective and eco-friendly catalyst for the one-pot, three-component synthesis of indeno[1,2-b]quinoline-7-ones from aromatic aldehydes, 1-naphthylamine, and 1,3-indandione in ethanol (B145695). rac.ac.in The reaction proceeds under mild, ambient temperature conditions, offering excellent yields and an easy workup procedure. rac.ac.in
p-Toluene Sulfonic Acid (p-TsOH) : As an inexpensive and readily available acidic catalyst, p-TsOH has been successfully used to catalyze the one-pot, three-component reaction of 1,3-indandione, aromatic aldehydes, and enaminones. This method efficiently produces poly-substituted indeno[1,2-b]quinolines in good yields, often under reflux in ethanol or using high-temperature water with microwave irradiation to accelerate the reaction. rsc.org
Copper/Zeolite-Y (Cu/zeolite-Y) : A heterogeneous catalyst composed of copper oxide supported on zeolite-Y has been developed for the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives. nih.govrsc.org This catalyst, which possesses both Brønsted and Lewis acid sites, is effective in a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and an amine source like p-toluidine (B81030) or ammonium acetate. nih.govresearchgate.net The catalyst is reusable for several cycles with only a marginal decrease in activity, highlighting its stability and efficiency. nih.govrsc.org
| Catalyst | Typical Reactants | Key Advantages | Reference |
|---|---|---|---|
| ZrO2 Nanoparticles | 1,3-indanedione, aromatic aldehydes, primary amines, dimedone | Highly efficient, reusable, solvent-free conditions | researchgate.net |
| Ammonium Metavanadate | Aromatic aldehydes, 1-naphthylamine, 1,3-indandione | Mild conditions (room temp.), environmentally benign, excellent yields | rac.ac.in |
| p-Toluene Sulfonic Acid | 1,3-indanedione, aryl-aldehydes, enaminones | Inexpensive, versatile, rapid reaction times (with microwave) | rsc.org |
| Cu/zeolite-Y | Aromatic aldehydes, indan-1,3-dione, dimedone, p-toluidine/ammonium acetate | Heterogeneous, reusable, good to excellent yields, reduced reaction time | nih.govrsc.org |
Palladium-catalyzed reactions are powerful tools for the formation of C-C bonds and the construction of complex cyclic systems. thieme-connect.de Intramolecular Heck reactions, for instance, involve the coupling of an aryl or vinyl halide with an alkene within the same molecule to form a ring. wikipedia.org This strategy can be applied to synthesize substituted quinolines and related heterocyclic frameworks. nih.gov The process typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield the cyclized product. thieme-connect.de This pathway offers a route to the indeno[1,2-b]quinoline core by designing appropriate precursors that can undergo intramolecular cyclization.
The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental reaction in organic chemistry for the formation of six-membered rings. A metal-free protocol has been developed for the synthesis of indenoquinolinones utilizing this strategy. acs.orgnih.gov This method involves the reaction of readily available starting materials such as 2-aminobenzaldehydes and ketones. researchgate.net The reaction proceeds via a condensation/oxidation strategy, forming C–N, C–C, and C–O bonds in the process. acs.org The selectivity of the reaction can be controlled by the choice of ketone, allowing for the synthesis of different quinoline (B57606) derivatives. nih.gov Co-oxidants like molecular oxygen (O2) and dimethyl sulfoxide (B87167) (DMSO) play a crucial role in the successful synthesis of the target indenoquinolinones. acs.org This approach is notable for its high yields and broad substrate scope. researchgate.net
Intramolecular cyclization represents a direct and efficient strategy for constructing cyclic molecules from acyclic precursors.
TBHP-Promoted Cyclization : Tert-butyl hydroperoxide (TBHP) can be used to promote intramolecular cyclization reactions. researchgate.net For example, a metal-free, TBHP-promoted method has been developed for the synthesis of indenoquinolinones through a cross-dehydrogenative coupling (CDC) reaction, functionalizing an sp2 C-H bond. researchgate.net In some cases, tetrabutylammonium (B224687) iodide (TBAI) is used in conjunction with TBHP to mediate a cascade cyclization, leading to related structures like sulfonylated indeno[1,2-c]quinolines. nih.gov These radical-based methods offer an alternative to metal-catalyzed approaches.
Intramolecular Heck Coupling : As discussed previously, the intramolecular Heck reaction is a powerful method for ring formation. wikipedia.orgchim.it This palladium-catalyzed reaction can be employed to construct the indeno[1,2-b]quinoline skeleton from a suitably functionalized acyclic precursor containing an aryl halide and an alkene moiety. thieme-connect.denih.gov The reaction's ability to form tertiary and quaternary stereocenters makes it particularly valuable in complex molecule synthesis. chim.it
| Methodology | Key Features | Typical Precursors | Reference |
|---|---|---|---|
| Multicomponent Reactions | One-pot, high efficiency, molecular diversity | Aromatic aldehydes, 1,3-indandione, amines/enaminones | rac.ac.in |
| Palladium-Catalyzed Cyclization | C-C bond formation, C-H activation | Aryl halides with tethered alkenes | thieme-connect.denih.gov |
| [4+2] Cycloaddition | Metal-free, forms six-membered ring, high yield | 2-Aminobenzaldehydes, ketones | acs.orgresearchgate.net |
| TBHP-Promoted Cyclization | Metal-free, radical mechanism, C-H functionalization | Acyclic precursors amenable to radical cyclization | researchgate.netnih.gov |
| Intramolecular Heck Coupling | Palladium-catalyzed, forms various ring sizes | Acyclic precursors with aryl halide and alkene groups | wikipedia.orgchim.it |
Synthesis of Indenoquinolines from Ninhydrin (B49086) and Phenylenediamines
A foundational and widely utilized method for constructing the core indeno-fused heterocyclic system involves the condensation reaction between ninhydrin and ortho-phenylenediamines. This reaction typically yields 11H-indeno[1,2-b]quinoxalin-11-one, a close structural analog of the target quinoline series. nih.govmdpi.com The process is valued for its simplicity and efficiency, often proceeding at room temperature in solvents like ethanol or methanol. mdpi.com
The reaction involves the nucleophilic attack of the amino groups of the phenylenediamine onto the carbonyl groups of ninhydrin, followed by cyclization and dehydration to form the planar tetracyclic quinoxaline (B1680401) system. The versatility of this method allows for the synthesis of various substituted derivatives by employing appropriately substituted phenylenediamines, which serves as a basis for creating more complex structures. nih.gov
Targeted Synthesis of Alkyl-Substituted Indeno[1,2-b]quinolines
Direct alkylation of the pre-formed indeno[1,2-b]quinoline skeleton can be challenging. Therefore, the most common and effective strategy for producing specifically substituted derivatives, such as 2,3-dimethyl-11H-indeno[1,2-b]quinoline, is to incorporate the desired substituents into the starting materials before the cyclization reaction that forms the quinoline ring.
One of the most powerful methods for this purpose is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as an indanone derivative. wikipedia.orgresearchgate.net To synthesize the target 2,3-dimethyl compound, one would typically start with 2-amino-4,5-dimethylbenzaldehyde (B6164691) or a related ketone and react it with 1-indanone (B140024) or a similar precursor. The reaction is often catalyzed by acids (like p-toluenesulfonic acid) or bases. wikipedia.orgnih.gov
| Reaction | Reactants | Catalyst/Conditions | Product |
| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene ketone | Acid or Base catalysis, Heat | Substituted Quinoline |
| Multi-component Reaction | Aromatic aldehyde, 1,3-Indanedione, Enaminone | p-TsOH, Microwave, Water | Poly-substituted Indeno[1,2-b]quinoline |
This table summarizes key synthetic strategies for the indeno[1,2-b]quinoline skeleton.
Multi-component reactions (MCRs) also provide a highly efficient route to poly-substituted indeno[1,2-b]quinolines. For instance, a one-pot reaction of an aromatic aldehyde, 1,3-indanedione, and a substituted enaminone, catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave irradiation, can rapidly generate complex indenoquinoline structures. capes.gov.brrsc.org The substitution pattern on the final product is dictated by the specific structures of the initial reactants. rsc.org
Further functionalization of the indeno[1,2-b]quinoline core is crucial for tuning its chemical and physical properties.
Phosphine (B1218219) Oxides: The introduction of a phosphine oxide group has been achieved on the related indeno[2,1-c]quinoline system. This was accomplished through a Povarov-type [4+2]-cycloaddition reaction between phosphorated aldimines and indene, followed by oxidation of a methylene (B1212753) group to yield the corresponding 7-oxo-indeno[2,1-c]quinolin-2-yl)phosphine oxides. mdpi.comresearchgate.net This demonstrates a viable, albeit indirect, pathway for incorporating phosphorus-containing functional groups.
Halogens: Halogenated derivatives are readily synthesized. For example, chloro-substituted indeno[1,2-c]quinolin-11-ones can be prepared via thermal cyclization of precursor acids followed by chlorination with reagents like phosphorus oxychloride (POCl₃). cust.edu.tw
Amino Groups: Amino functionalities can be introduced by reacting a halogenated precursor with ammonia (B1221849) or various amines. The 6-chloro-indeno[1,2-c]quinolin-11-one intermediate, for instance, can be converted to 6-amino derivatives by treatment with ammonium hydroxide (B78521) or other cyclic amines. cust.edu.tw Carboxamide derivatives have also been synthesized by coupling acid imidazolides with various diamines, highlighting another route for nitrogen-containing functionalization. nih.gov
The ketone at the 11-position of the 11H-indeno[1,2-b]quinoline-11-one (or its quinoxaline analog) is a versatile handle for derivatization.
Oximes: These derivatives are synthesized by reacting the ketone precursor with hydroxylamine (B1172632). For example, 11H-indeno[1,2-b]quinoxalin-11-one oximes are formed by treating the corresponding ketone with hydroxylamine in hot ethanol in the presence of a base like sodium hydroxide. nih.govnih.gov O-substituted oximes can also be prepared using the appropriate O-substituted hydroxylamine hydrochlorides. nih.govcust.edu.tw
Hydrazones: The formation of hydrazones is achieved through the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to the ketone at position 11. mdpi.com This reaction is typically carried out in ethanol and serves as a precursor for synthesizing further derivatives, such as azines, by subsequent reaction with an aldehyde. mdpi.com
| Derivative | Reagent | Conditions | Product |
| Oxime | Hydroxylamine (NH₂OH) | Hot Ethanol, NaOH | 11-(Hydroxyimino)-11H-indeno[1,2-b]quinoline |
| Hydrazone | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol | 11-Hydrazono-11H-indeno[1,2-b]quinoline |
This table outlines the conditions for forming oxime and hydrazone derivatives from the 11-oxo precursor.
Mechanistic Elucidation of Indeno[1,2-b]quinoline Synthetic Pathways
The synthesis of poly-substituted indeno[1,2-b]quinolines often proceeds through complex cascade or multi-component reaction pathways. A proposed mechanism for the p-TsOH-catalyzed three-component reaction of an aldehyde, 1,3-indanedione, and an enaminone involves several key steps. rsc.org
The reaction is believed to initiate with a Knoevenagel condensation between the aldehyde and 1,3-indanedione, catalyzed by the acid, to form an intermediate. Simultaneously, the enaminone can exist in equilibrium with its enol form. A Michael addition then occurs between the enaminone and the Knoevenagel adduct. This is followed by an intramolecular cyclization where a nucleophilic attack from the amino group onto a carbonyl group takes place. The final steps involve a series of dehydration and tautomerization events to yield the stable, aromatic indeno[1,2-b]quinoline product. rsc.org The use of microwave heating in conjunction with high-temperature water can significantly accelerate these steps, leading to rapid reaction times and high yields. rsc.org The catalytic activity in such reactions often relies on the presence of both Brønsted and Lewis acid sites, which facilitate the various condensation and cyclization steps. nih.gov
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
The synthesis of the indeno[1,2-b]quinoline framework, including derivatives such as this compound, has been significantly advanced through the application of various catalytic systems. Catalysis plays a pivotal role in improving reaction efficiency by increasing yields and reducing reaction times, while also enhancing selectivity for the desired products under milder and more environmentally benign conditions. The Friedländer annulation, a classical and straightforward method for quinoline synthesis, is frequently employed and its efficiency is markedly improved with catalysts. rsc.orgrsc.org
A range of catalysts, including heterogeneous catalysts, Lewis acids, and organocatalysts, have been successfully utilized. For instance, heterogeneous catalysts like copper supported on zeolite-Y (Cu/zeolite-Y) have proven effective in the synthesis of indeno[1,2-b]quinoline-9,11-(6H,10H)-dione derivatives. nih.gov This catalyst offers both Lewis and Brønsted acid sites, which enhances selectivity, and it can be recycled multiple times with only a marginal decrease in yield. nih.gov The use of such catalysts not only simplifies the work-up procedure but also aligns with the principles of green chemistry.
Ammonium metavanadate has been identified as an efficient catalyst for the one-pot, three-component synthesis of indeno[1,2-b]quinoline-7-ones. rac.ac.in This method is noted for its mild reaction conditions, proceeding at ambient temperature in ethanol, and resulting in excellent yields. rac.ac.in Similarly, p-toluenesulfonic acid has been used to assist the direct synthesis of poly-substituted indeno[1,2-b]quinolines. rsc.org
The quest for greener synthetic routes has led to the exploration of novel catalytic systems. β-cyclodextrin has been used as a supramolecular catalyst for the synthesis of related indeno[1,2-b]quinoxaline derivatives in water, offering a mild, non-toxic, and eco-friendly alternative. mdpi.comresearchgate.net The catalyst is also recoverable and reusable without a significant loss of activity. mdpi.com Nanocatalysis has also emerged as a powerful tool. Magnetic iron oxide nanoparticles (Fe3O4) functionalized with acidic groups have been employed for the synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-one under solvent-free conditions, achieving high yields in reduced reaction times. nih.gov The magnetic nature of these catalysts facilitates their easy separation and reuse. nih.gov
Simple and readily available catalysts like molecular iodine (I2) have also been shown to be highly efficient, requiring only a small catalytic amount (1 mol%) to promote the Friedländer annulation for quinoline synthesis. rsc.org Metal salts, such as ceric ammonium nitrate (B79036) and indium(III) triflate, are effective Lewis acid catalysts that facilitate the reaction under mild or solvent-free conditions, accommodating a variety of functional groups and leading to high yields. rsc.orgnih.gov
The table below summarizes the performance of various catalysts in the synthesis of indeno[1,2-b]quinoline and its derivatives, highlighting the improvements in reaction conditions, time, and product yield.
Table 1. Comparison of Catalytic Systems for the Synthesis of Indeno[1,2-b]quinoline Derivatives
| Catalyst | Reaction Type | Substrates | Solvent | Conditions | Time | Yield (%) | Reference(s) |
| Cu/zeolite-Y | Multi-component | Aromatic aldehydes, indan-1,3-dione, dimedone, p-toluidine | Ethanol | Reflux | N/A | Excellent | nih.gov |
| Ammonium metavanadate | One-pot, three-component | Aromatic aldehydes, 1-naphthylamine, 1,3-indandione | Ethanol | Ambient Temp. | N/A | Excellent | rac.ac.in |
| β-Cyclodextrin | Condensation | o-phenylenediamine, 2-indanone (B58226) derivatives | Water | Room Temp. | 12-24 h | up to 85% | mdpi.comresearchgate.net |
| Fe3O4@urea/HITh-SO3H MNPs | Multi-component | Aromatic aldehydes, 1-naphthylamine, 1,3-indandione | Solvent-free | 80 °C | N/A | High | nih.gov |
| Molecular Iodine (I2) | Friedländer Annulation | 2-aminoaryl ketones, active methylene compounds | N/A | N/A | N/A | N/A | rsc.org |
| Ceric Ammonium Nitrate (CAN) | Friedländer Annulation | 2-aminoaryl ketones, active methylene compounds | N/A | Ambient Temp. | 45 min | N/A | nih.gov |
| Indium(III) triflate (In(OTf)3) | Friedländer Annulation | 2-aminoarylketones, active methylene compounds | Solvent-free | N/A | N/A | 75-92% | rsc.org |
Structure Activity Relationship Sar Studies of Indeno 1,2 B Quinoline Derivatives
Influence of Substituent Position and Nature on Biological Activity
The strategic placement of different functional groups on the indeno[1,2-b]quinoline ring system has been shown to be a critical determinant of biological potency and selectivity. Researchers have investigated a wide array of substitutions to map the pharmacophore and optimize activity.
The introduction of alkyl groups, particularly methyl groups, can have a profound impact on the biological activity of indeno[1,2-b]quinoline derivatives. While specific quantitative data for 2,3-dimethyl-11H-indeno[1,2-b]quinoline is not extensively detailed in the available literature, related studies on similar scaffolds provide valuable insights. For instance, a methyl-substituted indeno[1,2-b]quinoline-6-carboxamide demonstrated significant effectiveness in a subcutaneous colon 38 in vivo tumor model, suggesting that alkyl substitution can enhance antitumor properties. nih.gov
In a closely related series of indenoisoquinolines, the presence of 2,3-dimethoxy substituents was found to be a key feature for potent inhibition of DNA topoisomerase I. researchgate.netjetir.org Molecular docking studies of these 2,3-dimethoxy-substituted indenoisoquinolines revealed favorable interactions with the active site residue ARG364 of the topoisomerase I-DNA complex, indicating that substitution at these positions is crucial for biological activity. researchgate.netjetir.org This suggests that the 2,3-positions of the quinoline (B57606) ring are sensitive areas where substitution can modulate target binding and efficacy. Although a direct extrapolation from dimethoxy to dimethyl requires caution, it highlights the importance of substitution patterns in this region of the molecule for potent biological activity.
Halogenation of the indeno[1,2-b]quinoline core is a common strategy to modulate its physicochemical properties and biological activity. The position and nature of the halogen substituent are critical. For example, the synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one has been reported, and molecular docking studies suggest its potential to effectively intercalate with DNA. mdpi.com
In a series of 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides, a 4-chloro derivative exhibited a five to tenfold increase in cytotoxicity against a Lewis lung carcinoma cell line, with an IC50 of 8 nM. This highlights the significant enhancement of anticancer activity that can be achieved with specific halogen substitutions.
Furthermore, a 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (a structural isomer) has shown anticancer activities by inducing DNA double-strand breaks and apoptosis. mdpi.com While the core structure is different, this finding further underscores the potential of chloro-substitution in the broader indenoquinoline family to impart potent cytotoxic effects. The introduction of electron-withdrawing groups, in general, has been observed to increase the biological activity of some indenoquinoline derivatives. mdpi.com
The following table summarizes the reported biological effects of some halogenated indeno[1,2-b]quinoline derivatives and their close analogs.
| Compound | Substitution | Biological Activity/Target | Key Findings |
|---|---|---|---|
| 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one | 6,8-Dibromo | DNA intercalation (predicted) | Molecular docking suggests effective DNA intercalation. mdpi.com |
| 4-chloro-11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide analog | 4-Chloro | Cytotoxicity (Lewis lung carcinoma) | Five to tenfold increase in cytotoxicity (IC50 = 8 nM). |
| 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one | 9-Chloro | Anticancer | Induces DNA double-strand breaks and apoptosis. mdpi.com |
The attachment of heterocyclic and aliphatic side chains to the indeno[1,2-b]quinoline scaffold is a key strategy for enhancing biological activity and modulating target selectivity. These side chains can influence solubility, cell permeability, and binding interactions with macromolecules.
In a series of 6H-indeno[1,2-c]isoquinolin-5,11-diones, the presence of two cationic aminoalkyl side chains was found to be crucial for strong DNA interaction and potent topoisomerase II inhibition. nih.govacs.org The length and position of these side chains were critical determinants of activity. Specifically, a dimethylaminoethyl side chain at the N-6 position was found to be more effective than a dimethylaminopropyl side chain. nih.govacs.org Furthermore, placing a cationic aminoalkyl side chain at the C-8 position resulted in greater topoisomerase II inhibition compared to substitution at the C-9 position. nih.govacs.org
For indeno[1,2-c]quinoline derivatives, the substituent at the C-11 position has been shown to be important for antiproliferative activities, with a terminal tertiary amine or a cyclic five-membered pyrrolidino ring being preferred. The nature of the side chain can also influence the mechanism of action. For instance, the introduction of a dimethylaminoethoxy side chain at the C-8 position of an N-6 monosubstituted derivative led to a suppression of topoisomerase I poisoning while maintaining topoisomerase II inhibition. nih.govacs.org
The following table provides a summary of the structure-activity relationships for various side chains on the indenoquinoline core.
| Core Structure | Side Chain Modification | Impact on Biological Activity |
|---|---|---|
| 6H-indeno[1,2-c]isoquinolin-5,11-dione | Dimethylaminoethyl at N-6 vs. Dimethylaminopropyl at N-6 | Dimethylaminoethyl side chain confers greater topoisomerase II inhibition. nih.govacs.org |
| 6H-indeno[1,2-c]isoquinolin-5,11-dione | Cationic aminoalkyl side chain at C-8 vs. C-9 | C-8 substitution leads to increased topoisomerase II inhibition. nih.govacs.org |
| Indeno[1,2-c]quinoline | Aminoalkoxyimino side chain at C-11 | Important for antiproliferative activity; terminal tertiary or cyclic amine preferred. |
| 6H-indeno[1,2-c]isoquinolin-5,11-dione | Introduction of a dimethylaminoethoxy side chain at C-8 | Suppresses topoisomerase I poisoning while maintaining topoisomerase II inhibition. nih.govacs.org |
Stereochemical Considerations in Indeno[1,2-b]quinoline Derivative Activity
While the core indeno[1,2-b]quinoline system is planar, the introduction of substituents and the formation of certain derivatives can create chiral centers, making stereochemistry a potentially important factor in their biological activity. Although specific studies focusing solely on the stereochemistry of this compound are limited, research on related polycyclic aromatic compounds highlights the significance of stereoisomerism in determining pharmacological outcomes.
For example, in the development of indenoisoquinoline topoisomerase I inhibitors, the stereochemistry of substituents can influence the binding affinity and orientation of the molecule within the DNA-enzyme complex. nih.gov The precise three-dimensional arrangement of atoms can affect the formation of hydrogen bonds and other non-covalent interactions that are critical for stabilizing the drug-target complex. While direct evidence for this compound is not available, it is a reasonable hypothesis that if chiral centers are introduced into its derivatives, the biological activity would likely be stereospecific.
Molecular Features Correlating with Specific Biological Target Interactions
The biological activity of indeno[1,2-b]quinoline derivatives is often attributed to their ability to interact with specific molecular targets, most notably DNA and topoisomerase enzymes. The planar nature of the indeno[1,2-b]quinoline ring system is a key feature that facilitates intercalation between DNA base pairs.
Molecular docking studies have provided significant insights into these interactions. For instance, 2,3-dimethoxy-substituted indenoisoquinolines have been shown to interact with the active site residue ARG364 of the topoisomerase I-DNA complex. researchgate.netjetir.org This interaction is believed to be crucial for the inhibitory activity of these compounds. The carbonyl group on the C ring of some indenoisoquinolines can form a hydrogen bond with the nitrogen of the Arg364 side chain, which is an important contact for topoisomerase I inhibition. acs.org Asp533 is another important residue within the active site that is known to be required for enzyme sensitivity to inhibitors. acs.org
The introduction of specific side chains can further enhance these interactions. For example, aminopropyl side chains on the O-2 position of indenoisoquinolines are thought to improve topoisomerase I inhibitory activity by providing additional binding interactions. acs.org The steric bulk around the nitrogen in these side chains may help to position the protonated nitrogen for optimal binding to the Asp533 carboxylate. acs.org
A planar aromatic system that allows for DNA intercalation.
The presence of heteroatoms that can participate in hydrogen bonding with target residues.
Appropriately positioned substituents, such as those at the 2,3-positions, that can enhance binding affinity.
The attachment of flexible side chains that can provide additional anchor points within the target's binding site.
Mechanistic Investigations of Biological Activities of Indeno 1,2 B Quinoline Derivatives
Modulation of Molecular and Cellular Pathways
Interference with Cell Proliferation Pathways
Derivatives of the indeno[1,2-b]quinoline and the closely related indeno[1,2-b]quinoxaline frameworks have demonstrated significant antiproliferative effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes essential for cell division and the disruption of signaling cascades that promote cell growth.
A notable mechanism of action for this class of compounds is the inhibition of topoisomerases I and II (Topo I and Topo II). acs.org These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the cleavable complexes of topoisomerase-DNA, these derivatives can lead to DNA damage and ultimately inhibit cell proliferation. acs.org For instance, certain indeno[1,2-c]quinoline derivatives have shown a positive correlation between their antiproliferative activity and their ability to inhibit both Topo I and Topo II. acs.org
Furthermore, some derivatives interfere with critical cell signaling pathways. For example, an indeno[1,2-b]quinoxaline derivative has been shown to attenuate the levels of phosphorylated Src, Akt-1, and Akt-2, which are key components of pathways that promote cell survival and proliferation. nih.gov The inhibition of these kinases can halt the cell cycle and prevent further tumor growth. Studies on indeno[1,2-c]quinoline derivatives have indicated they can induce cell cycle arrest, particularly in the S phase, preventing DNA replication and cell division. cust.edu.tw
Table 1: Antiproliferative Activity of Selected Indeno[1,2-b]quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 11-{[3-(dimethylamino)propoxy]imino}-N-[3-(dimethylamino) propyl]-11H-indeno[1,2-b]quinoxaline-6-carboxamide (10a) | MDA-MB-231 (Breast Cancer) | 0.87 | 36.22 |
| PC-3 (Prostate Cancer) | 0.82 | 38.43 | |
| Huh-7 (Liver Cancer) | 0.64 | 49.23 | |
| MRC-5 (Normal Lung Fibroblast) | 31.51 | - |
Data sourced from a study on potential anticancer agents, highlighting the selective cytotoxicity of these compounds. nih.gov
Apoptotic Induction Mechanisms
In addition to halting cell proliferation, indeno[1,2-b]quinoline derivatives are known to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is often a hallmark of effective anticancer agents.
The induction of apoptosis by these compounds is frequently mediated through the activation of caspases, a family of proteases that execute the apoptotic process. One study on an indeno[1,2-b]quinoxaline derivative demonstrated the activation of caspase-3 and -7. nih.gov This activation is often accompanied by an increase in the expression of pro-apoptotic proteins like Bad and Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and triggers the caspase cascade.
Furthermore, the DNA damage caused by topoisomerase inhibition can also trigger apoptosis. For example, the phosphorylation of the histone protein H2AX at Ser139 (forming γ-H2AX) is a sensitive marker of DNA double-strand breaks and is observed in cells treated with indeno[1,2-c]quinoline derivatives. nih.gov This DNA damage response can lead to the cleavage of poly(ADP-ribose) polymerase (PARP), another key event in apoptosis. nih.govnih.gov
Anti-Inflammatory Mechanisms via Signaling Pathway Modulation
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Indeno[1,2-b]quinoline derivatives have shown promise as anti-inflammatory agents by modulating critical signaling pathways involved in the inflammatory response.
A primary target for the anti-inflammatory activity of these compounds is the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are involved in stress responses and the production of pro-inflammatory cytokines. nih.gov Certain 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs have been identified as potent and selective JNK inhibitors. nih.govnih.gov By inhibiting JNK activity, these compounds can suppress the activation of transcription factors like NF-κB and AP-1, which are crucial for the expression of inflammatory mediators. nih.gov
The inhibition of JNK by these derivatives has been shown to correlate with a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) in cellular models of inflammation. nih.gov Some indeno[1,2-c]quinoline derivatives have also demonstrated a potent dual inhibitory effect on neutrophil elastase (NE) release and superoxide (B77818) anion generation, both of which are key processes in neutrophil-mediated inflammation. nih.gov
Antimicrobial Action Mechanisms (e.g., against specific bacterial strains)
The quinoline (B57606) core is a well-established pharmacophore in antimicrobial agents, and derivatives of the indeno[1,2-b]quinoline scaffold are also being explored for their antibacterial properties.
While specific studies on the antimicrobial mechanisms of 2,3-dimethyl-11H-indeno[1,2-b]quinoline are not available, research on related structures provides insights. For example, 11H-indeno[1,2-b]quinoxaline-11-one has been evaluated for its antibacterial activity against Salmonella typhimurium, Klebsiella pneumoniae, and Bacillus subtilis. ekb.eg The study reported Minimum Inhibitory Concentration (MIC) values of 10 mM, 20 mM, and 20 mM, respectively, for these bacteria. ekb.eg
The proposed mechanisms of antimicrobial action for quinoline-based compounds often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair in bacteria. This leads to the disruption of bacterial cell division and ultimately cell death. Other potential mechanisms could include the disruption of the bacterial cell membrane or the inhibition of other critical bacterial enzymes. Further research is needed to elucidate the specific antimicrobial mechanisms of indeno[1,2-b]quinoline derivatives.
Table 2: Minimum Inhibitory Concentration (MIC) of 11H-indeno[1,2-b]quinoxaline-11-one
| Bacterial Strain | MIC (mM) |
| Salmonella typhimurium | 10 |
| Klebsiella pneumoniae | 20 |
| Bacillus subtilis | 20 |
Data from a study on the antibacterial activities of 11H-indeno[1,2-b]quinoxaline-11-one. ekb.eg
Computational Chemistry and Theoretical Studies on Indeno 1,2 B Quinoline Systems
Density Functional Theory (DFT) Applications in Structural and Electronic Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict a variety of properties.
Theoretical studies on related heterocyclic systems, such as 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one, have utilized DFT to determine their molecular geometry. These studies indicate that the indeno[1,2-b]quinoxaline ring system is nearly planar. This planarity is a significant feature as it influences the molecule's ability to participate in π-π stacking interactions, which are crucial for binding with biological macromolecules like DNA.
For quinoline (B57606) derivatives, DFT calculations are routinely used to optimize the molecular geometry and analyze the electronic structure. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. While specific data for 2,3-dimethyl-11H-indeno[1,2-b]quinoline is not detailed in available literature, the general principles of DFT application to similar quinoline structures suggest a focus on these key electronic descriptors.
Table 1: Key Electronic Properties Investigated by DFT
| Property | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity, stability, and electronic excitability. |
Spectroscopic Property Prediction and Validation
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate the 1H and 13C NMR chemical shifts of organic molecules. These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra, thus confirming the chemical structure.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These computed frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and are used to interpret and assign the absorption bands in experimental FT-IR spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum, providing insights into the electronic properties and conjugation within the molecule.
For various quinoline and indenoquinoxaline derivatives, these computational methods have shown good agreement with experimental spectroscopic data.
DFT is also a powerful tool for studying isomerism, such as the relative stability of different geometric isomers (e.g., Z/E isomers). For example, in a study on an azine derivative of 11H-indeno[1,2-b]quinoxaline-11-one, DFT calculations were used to determine the relative Gibbs free energies of four possible geometric isomers. The results indicated that the E,E-isomer was the most thermodynamically stable. Such studies are crucial for understanding the conformational preferences and dynamic behavior of molecules, which can significantly impact their biological activity and physical properties.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand (small molecule) will bind to the active site of a receptor (protein or nucleic acid).
Molecular docking studies on various indeno[1,2-b]quinoline and indeno[1,2-b]quinoxaline derivatives have been performed to elucidate their binding modes with biological targets like DNA and protein kinases.
DNA Intercalation: The planar structure of the indenoquinoline core is well-suited for intercalation between the base pairs of the DNA double helix. Docking simulations have shown that these compounds can bind to DNA oligonucleotides with binding affinities ranging from -5.85 to -9.87 kcal/mol. The primary driving forces for this interaction are π-π stacking interactions between the aromatic rings of the ligand and the DNA base pairs.
Protein Kinase Inhibition: Derivatives of the indeno[1,2-b]quinoxaline scaffold have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cancer. nih.gov Molecular modeling suggests that these compounds bind to the catalytic site of the JNK enzyme. nih.gov For instance, certain oxime derivatives of 11H-indeno[1,2-b]quinoxalin-11-one exhibit potent JNK binding affinity, with dissociation constants (Kd) in the nanomolar range. nih.gov
Table 2: Examples of Predicted Binding Affinities for Related Indeno-Compounds
| Ligand Class | Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Indeno[1,2-b]quinoline-9,11-diones | DNA | -6.86 to -9.87 |
Identification of Critical Residues in Receptor Binding Sites
A key outcome of molecular docking simulations is the identification of specific amino acid residues within a receptor's binding site that are critical for ligand interaction. These interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking.
For JNK inhibitors based on the indenoquinoxaline scaffold, docking studies have revealed that hydrogen bonding interactions with specific residues in the JNK3 active site, such as Asn152 , Gln155 , and Met149 , play a crucial role in the enzyme-binding activity. Understanding these critical interactions is fundamental for the rational design of more potent and selective inhibitors. Similarly, when studying DNA binding, the specific sequence of the DNA oligonucleotide template is shown to have a considerable effect on the predicted binding mode and the participating hydrophobic interactions.
Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Changes in Complexes
While specific molecular dynamics (MD) simulation studies on this compound were not found, research on structurally related compounds provides valuable insights into the potential dynamic behavior of this class of molecules. MD simulations are computational methods used to analyze the physical movements of atoms and molecules over time, offering a view of their dynamic stability and conformational flexibility when interacting with biological targets.
A notable study in this area involved a series of cytotoxic indeno[1,2-b]quinoline-9,11-diones, which were investigated for their interaction with DNA through docking and molecular dynamics simulations. nih.gov The primary goal was to elucidate the most probable binding modes with DNA. nih.gov The planar aromatic structure of these compounds makes them suitable candidates for intercalation between DNA base pairs, a common mechanism for anticancer agents. nih.gov
The research subjected experimentally validated cytotoxic indeno[1,2-b]quinoline-9,11-diones and their aromatized analogues to these computational methods to understand their binding modes. nih.gov The simulations revealed that these compounds could bind reversibly to DNA oligonucleotides with significant binding affinities. nih.gov A key finding was that the aromatized versions of these compounds generally exhibited higher binding energies, which was attributed to more effective π-π stacking interactions with the DNA base pairs. nih.gov These MD simulations provided a dynamic picture of the stability of the ligand-DNA complexes, reinforcing the binding modes suggested by initial molecular docking studies.
Although this research was conducted on dione (B5365651) derivatives, the findings suggest that the rigid, planar core of the indeno[1,2-b]quinoline scaffold is well-suited for forming stable complexes with biological macromolecules. It can be inferred that this compound would likely exhibit similar dynamic stability in its interactions, driven by the foundational properties of its core ring system.
Fragment Molecular Orbital (FMO) Calculations for Interaction Energy Decomposition in Binding
No specific studies employing Fragment Molecular Orbital (FMO) calculations for this compound or closely related indenoquinoline systems were identified in the reviewed literature.
In Silico Predictions of Biological Potency and Selectivity
In silico methods are frequently used to predict the biological activity of novel compounds, guiding synthetic efforts and prioritizing candidates for experimental testing. While direct predictions for this compound are not available, extensive computational work has been performed on the analogous 11H-indeno[1,2-b]quinoxalin-11-one scaffold to predict its potency and selectivity as an inhibitor of c-Jun N-terminal kinases (JNKs). nih.govnih.gov
JNKs are crucial in various physiological and pathological processes, making them an important therapeutic target. nih.govnih.gov Molecular modeling studies on novel oxime analogs of 11H-indeno[1,2-b]quinoxalin-11-one suggested a specific mode of binding at the JNK catalytic site, indicating that these derivatives are likely competitive inhibitors. nih.govnih.gov
Several synthesized compounds in these studies showed sub-micromolar binding affinity for JNK isoforms and demonstrated selectivity, particularly for JNK1 and JNK3 over JNK2. nih.govnih.gov The binding activities predicted by the computational models correlated well with experimentally observed inhibition of downstream cellular processes, validating the predictive power of the in silico approach. nih.govnih.gov
The table below summarizes the binding affinities of selected potent 11H-indeno[1,2-b]quinoxalin-11-one derivatives for different JNK isoforms.
| Compound | Target | Dissociation Constant (Kd) in nM | Reference |
| 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime (10c) | JNK1 | 22 | nih.govnih.gov |
| 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime (10c) | JNK3 | 76 | nih.govnih.gov |
| Tryptanthrin-6-oxime | JNK1 | 150 | nih.govnih.gov |
| Tryptanthrin-6-oxime | JNK3 | 275 | nih.govnih.gov |
Furthermore, computer-based screening of other derivatives, such as amides of 11-oxoindeno[1,2-b]quinoxaline-6-carboxylic acid, has been used to predict their ability to bind to various biological targets. udhtu.edu.ua These in silico predictions confirmed the potential for these compounds to act as high-affinity DNA ligands, suggesting their utility as potential anti-infective and anti-tumor agents. udhtu.edu.ua The predictions also highlighted that high genotoxicity and mutagenicity values, often seen as negative, can be indicative of DNA intercalating ability, a desirable trait for certain anticancer drugs. udhtu.edu.ua
These studies on related systems underscore the utility of computational predictions in assessing the biological potential of the broader indenoquinoline and indenoquinoxaline families of compounds.
Advanced Research Perspectives and Methodological Advancements in Indeno 1,2 B Quinoline Chemistry
Design and Development of Novel Indeno[1,2-b]quinoline Scaffolds
The core structure of indeno[1,2-b]quinoline serves as a versatile template for designing new therapeutic agents. Modern drug design strategies focus on modifying this scaffold to improve its interaction with biological targets, thereby enhancing efficacy and selectivity.
Hybridization Strategies with Other Pharmacologically Relevant Moieties
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially improved affinity, better efficacy, or a dual mode of action. juniperpublishers.com This approach has been applied to the quinoline (B57606) nucleus to develop new chemical entities for treating various diseases, including malaria. nih.gov
Examples of hybridization involving the broader quinoline scaffold include:
Quinoline-Chalcone Hybrids: Chalcones are known for their broad spectrum of biological activities. Researchers have designed and synthesized quinoline-chalcone derivatives and evaluated their antiproliferative activity against various cancer cell lines. mdpi.combiointerfaceresearch.com One study found that compound 12e, a quinoline-chalcone derivative, exhibited excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells. mdpi.com
Quinoline-Triazole Hybrids: The 1,2,3-triazole ring is another pharmacologically significant moiety. The combination of quinoline and triazole rings into a single molecular framework is a strategy being explored to develop new bioactive compounds. juniperpublishers.comnih.gov
Quinoline-Thiazoline Hybrids: New derivatives combining quinoline and thiazoline (B8809763) moieties have been synthesized and tested for their anti-inflammatory and antimicrobial effects. researchgate.net Several of these compounds showed excellent anti-inflammatory activity when compared to indomethacin. researchgate.net
These strategies highlight the potential for creating novel 2,3-dimethyl-11H-indeno[1,2-b]quinoline-based hybrids to explore new therapeutic applications.
Exploration of Diverse Substitution Patterns for Enhanced Activity and Selectivity
The biological activity of the indeno[1,2-b]quinoline scaffold can be significantly modulated by introducing various substituents at different positions on the tetracyclic ring. ijresm.com Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups influence the pharmacological properties of these compounds. nih.gov
Research on ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides demonstrated that the placement and nature of substituents have a profound impact on cytotoxicity. nih.govresearchgate.net For instance, the largest increases in cytotoxicity (five to tenfold) were observed with 4-substituted analogues, with a 4-chloro derivative showing a potent IC50 of 8 nM against Lewis lung carcinoma. nih.govresearchgate.net This indicates that strategic placement of electron-withdrawing groups can enhance anticancer activity.
Similarly, studies on indeno[1,2-c]quinoline derivatives as potential dual anti-tuberculosis and anti-inflammatory agents revealed that specific substitutions are key to their activity. nih.gov Compound 12 , an isonicotinohydrazide derivative, showed significant activity against Mycobacterium tuberculosis, nearly equal to the drug isoniazid. nih.gov Another derivative, 4g , with a methoxy (B1213986) group and a substituted piperidine (B6355638) ring, demonstrated potent dual inhibitory effects on neutrophil elastase release and superoxide (B77818) anion generation. nih.gov The 11H-indeno[1,2-b]quinoxalin-11-one nucleus has also been identified as a suitable scaffold for developing c-Jun N-terminal kinase (JNK) inhibitors, with various substituents on the tetracyclic moiety being evaluated to enhance potency and selectivity. nih.govmdpi.com
| Scaffold | Substituent/Modification | Position | Observed Effect | Reference |
|---|---|---|---|---|
| 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamide | -Cl | 4 | Five to tenfold increase in cytotoxicity against cancer cell lines. | nih.govresearchgate.net |
| 11H-indeno[1,2-c]quinoline | (E)-N'-[...]-isonicotinohydrazide | 11 | Significant activity against M. tuberculosis H37RV. | nih.gov |
| 11H-indeno[1,2-c]quinolin-11-one | -OCH3 and 6-[3-(hydroxymethyl)piperidin-1-yl] | 9 and 6 | Potent dual anti-inflammatory activity. | nih.gov |
| 11H-indeno[1,2-b]quinoxaline-11-one oxime | O-(O-ethylcarboxymethyl) oxime | 11 | Potent JNK1 and JNK3 inhibition. | nih.govnih.gov |
Methodological Innovations in Synthesis and Characterization
Advancements in synthetic organic chemistry and analytical techniques are pivotal for the continued development of indeno[1,2-b]quinoline derivatives.
Green Chemistry Approaches to Indeno[1,2-b]quinoline Production and Functionalization
Traditional methods for synthesizing quinoline scaffolds often require harsh conditions and toxic reagents. researchgate.net In contrast, green chemistry focuses on developing environmentally benign and efficient synthetic protocols. researchgate.net
Several innovative green approaches have been developed for the synthesis of the indeno[1,2-b]quinoline core and related structures:
Intramolecular Povarov Reaction: A synthetic route to indeno[1,2-b]quinolines has been developed using an intramolecular aza-Diels-Alder (Povarov) reaction. nih.gov This method is highly efficient and avoids the need for an oxidant. nih.gov
β-Cyclodextrin as a Catalyst: An efficient and mild method for synthesizing indeno[1,2-b]quinoxaline derivatives uses β-cyclodextrin as a supramolecular catalyst in water or in a solid state at room temperature. mdpi.comresearchgate.netnih.gov This catalyst is reusable, and the procedure is less toxic than conventional methods. mdpi.comnih.gov
Heterogeneous Catalysis: A simple method for synthesizing indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives utilizes a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol (B145695). rsc.orgnih.gov This method reduces reaction times and produces excellent yields, and the catalyst can be recycled multiple times with only a marginal decrease in activity. rsc.orgnih.gov
Low Melting Mixtures: Low melting mixtures of substances like maltose, dimethylurea, and NH4Cl have been used as inexpensive, biodegradable, and effective reaction media for the catalyst-free synthesis of quinazoline (B50416) derivatives.
| Green Chemistry Method | Key Features | Scaffold Synthesized | Reference |
|---|---|---|---|
| Intramolecular Povarov Reaction | No oxidant required, high efficiency, wide reaction scope. | Indeno[1,2-b]quinolines | nih.gov |
| β-Cyclodextrin Catalysis | Reaction in water or solid state, mild conditions, reusable catalyst. | Indeno[1,2-b]quinoxalines | mdpi.comresearchgate.netnih.gov |
| Heterogeneous Cu/zeolite-Y Catalysis | Reduced reaction time, excellent yield, recyclable catalyst. | Indeno-[1,2-b]-quinoline-9,11-(6H,10H)-diones | rsc.orgnih.gov |
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation (e.g., X-ray Diffraction, NMR, Mass Spectrometry)
Unambiguous structural confirmation of novel indeno[1,2-b]quinoline derivatives is essential. A combination of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR experiments are fundamental for elucidating the complex structures of these molecules. mdpi.comresearchgate.net These techniques provide detailed information about the chemical environment of each atom and the connectivity between them. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a newly synthesized compound. mdpi.com
X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in its crystalline state. mdpi.commdpi.com This technique was used to confirm the structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, which was found to crystallize in a monoclinic system. mdpi.com Similarly, the structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was analyzed using X-ray powder diffraction (XRPD). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.commdpi.com
The collective data from these techniques provide comprehensive evidence for the structural characterization of novel indeno[1,2-b]quinoline derivatives. mdpi.com
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| NMR (1D and 2D) | Provides detailed information on molecular structure, connectivity, and chemical environment of atoms. | Used to establish the structure of a complex compound formed during a Doebner-type synthesis. | mdpi.comresearchgate.net |
| Mass Spectrometry | Determines the molecular weight and elemental composition. | Confirmed the mass of a synthesized indeno[1,2-b]quinoxaline derivative. | mdpi.com |
| X-ray Diffraction | Provides the precise 3D arrangement of atoms in a crystal. | Confirmed the molecular structure of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one. | mdpi.com |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups within the molecule. | Used alongside NMR and MS to confirm the structure of new indenoquinoline derivatives. | mdpi.com |
Future Directions in Fundamental Indeno[1,2-b]quinoline Research
The field of indeno[1,2-b]quinoline research is poised for significant advancement. Future efforts will likely concentrate on several key areas. The design and synthesis of more sophisticated molecular hybrids, combining the this compound scaffold with other bioactive fragments, will continue to be a major focus to discover agents with novel mechanisms of action or dual-targeting capabilities.
Furthermore, a deeper exploration of substitution patterns, guided by computational modeling and quantitative structure-activity relationship (QSAR) studies, will enable the fine-tuning of compounds for specific biological targets, aiming to maximize potency while minimizing off-target effects. nih.gov The development and application of novel green synthetic methodologies will remain a priority, aiming for more sustainable and scalable production processes. As new derivatives are created, the application of advanced characterization techniques will be crucial for rapid and accurate structural elucidation, accelerating the drug discovery pipeline. The continued investigation into the diverse biological activities of this scaffold, from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, will open new avenues for therapeutic development. nih.govnih.govnih.gov
Q & A
Q. What are the optimized catalytic conditions for synthesizing 2,3-dimethyl-11H-indeno[1,2-b]quinoline derivatives?
The synthesis of indenoquinoline derivatives can be efficiently achieved using a heterogeneous Cu/zeolite-Y catalyst under reflux conditions in ethanol. Key parameters include a reaction temperature of 78–80°C, 0.5 wt% catalyst loading, and a reaction time of 4–6 hours, yielding products at 82–89% efficiency. The catalyst’s dual Brønsted and Lewis acid sites enhance selectivity for cyclization and dehydration steps .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Comprehensive characterization requires:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., δ 4.06 ppm for CH2 groups in indenoquinoline derivatives) .
- FT-IR : Identifies carbonyl (C=O) and aromatic C-H stretches .
- GC-MS : Validates molecular ion peaks (e.g., m/z 217 for the parent compound) .
- XRD/SEM : Assesses catalyst morphology and crystallinity pre- and post-reaction .
Q. How do solvent systems influence the eco-friendly synthesis of indenoquinoline derivatives?
Aqueous media with K2CO3 as a base catalyst offers a greener alternative, achieving 70–85% yields at 60°C. However, ethanol with Cu/zeolite-Y provides higher yields (82–89%) but requires energy-intensive reflux . Researchers must balance sustainability goals with reaction efficiency.
Advanced Research Questions
Q. What mechanistic insights explain the role of Brønsted vs. Lewis acid sites in zeolite-Y catalysts for indenoquinoline synthesis?
Brønsted acid sites protonate carbonyl groups, facilitating cyclization, while Lewis acid sites (e.g., Cu²⁺) activate aldehydes for nucleophilic attack. Synergy between these sites reduces byproduct formation, as shown by pyridine FT-IR studies quantifying acid site distribution .
Q. How can structural modifications at C6 and C11 positions enhance antiproliferative activity in indenoquinoline derivatives?
Substituents like hydroxyl (-OH) at C6 improve selective cytotoxicity (e.g., GI50 = 0.79–0.89 µM against A549 and BT483 cells), while pyrrolidinyl groups at C11 enhance DNA intercalation and topoisomerase I/II inhibition. Structure-activity relationship (SAR) studies reveal that bulky substituents reduce bioavailability .
Q. What strategies resolve contradictions in catalytic efficiency during scale-up of indenoquinoline synthesis?
Catalyst deactivation after 5 cycles (yield drop from 89% to 72%) is attributed to pore blockage and Cu leaching. Regeneration via calcination at 500°C restores 85% activity. Alternative supports (e.g., mesoporous silica) or flow reactors may mitigate mass transfer limitations .
Q. How do indenoquinoline derivatives interact with G-quadruplex DNA structures, and what therapeutic implications arise?
Derivatives like quindoline analogs stabilize G-quadruplexes via π-π stacking and side-chain hydrogen bonding, inhibiting telomerase activity in cancer cells. Fluorescence titration and molecular docking reveal binding affinities (Kd = 10⁻⁶–10⁻⁷ M), correlating with cytotoxicity in xenograft models .
Methodological Guidance
Q. What assays are recommended for evaluating cytotoxicity of indenoquinoline derivatives?
- Sulforhodamine B (SRB) Assay : Measures cellular protein content in 96-well plates, offering linear correlation (R² > 0.98) with cell density and compatibility with high-throughput screening .
- DNA Fragmentation Assay : Detects apoptosis via caspase-3 activation and γ-H2AX phosphorylation, as seen in compound 8c-treated SAS cells .
Q. How to design SAR studies for indenoquinoline-based topoisomerase inhibitors?
- Synthesize derivatives with varied substituents (e.g., aminoalkoxyimino chains, halogens).
- Test DNA binding via UV-Vis titration and topoisomerase inhibition using gel electrophoresis.
- Correlate logP values (calculated via ADME predictions) with in vivo tumor regression rates .
Q. What computational tools predict the bioavailability of indenoquinoline derivatives?
ADME in silico models (e.g., SwissADME) assess parameters like lipophilicity (LogP = 2.1–3.5), blood-brain barrier permeability, and CYP450 interactions. For example, hydrazone derivatives show high gastrointestinal absorption (HIA > 90%) and low hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
